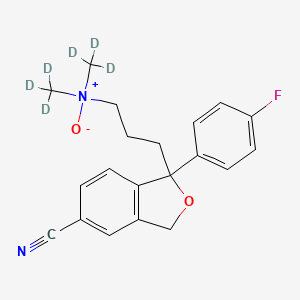

Citalopram-d6 N-Oxide

Description

Context of Deuterated Compounds in Medicinal Chemistry and Drug Discovery

In the field of medicinal chemistry, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), has emerged as a valuable tool in drug design and development. wikipedia.orgnih.gov This process, known as deuteration, can modify the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. portico.orgtandfonline.com This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, reduced formation of toxic metabolites, and a more consistent systemic exposure. wikipedia.orgportico.orgresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach in drug development. nih.govtandfonline.com

Significance of Stable Isotope Labeling in Pharmaceutical Research and Development

Stable isotope labeling, particularly with deuterium, is a critical technique in pharmaceutical research. musechem.com It allows researchers to trace the metabolic fate of a drug within a biological system with high precision. musechem.comadesisinc.com By incorporating stable isotopes into a drug molecule, scientists can study its absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comnih.gov This is often achieved using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govscioninstruments.com Deuterated compounds are frequently used as internal standards in quantitative bioanalysis due to their chemical similarity to the analyte of interest, which helps to correct for variations in sample preparation and analysis, thereby ensuring the accuracy and precision of the results. texilajournal.comclearsynth.com

Citalopram (B1669093) N-Oxide as a Key Metabolite within Citalopram Biotransformation

Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver. drugbank.comwikipedia.org One of the metabolic pathways involves N-oxidation, leading to the formation of Citalopram N-Oxide. drugbank.comnih.gov This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6. nih.govhmdb.ca Citalopram is also metabolized through N-demethylation to form desmethylcitalopram (B1219260) and didesmethylcitalopram. drugbank.commdpi.com While the N-demethylated metabolites have some pharmacological activity, Citalopram N-Oxide is generally considered to be less active than the parent drug. drugbank.commdpi.com Studies have shown that Citalopram N-Oxide is one of the metabolites found in urine after administration of citalopram. tandfonline.com

Academic Research Focus and Scope of Citalopram-d6 N-Oxide Inquiry

The academic interest in this compound lies primarily in its application as a labeled internal standard for the quantification of Citalopram N-Oxide in biological samples. pharmaffiliates.com The "d6" designation indicates that six hydrogen atoms in the N,N-dimethylamino group have been replaced by deuterium. synzeal.com This isotopic labeling allows for its differentiation from the endogenous Citalopram N-Oxide in mass spectrometry-based assays. texilajournal.comclearsynth.com Research involving this compound is focused on developing and validating analytical methods to accurately measure the levels of the Citalopram N-Oxide metabolite, which is crucial for understanding the complete pharmacokinetic profile of citalopram. chembk.com

Detailed Research Findings

The following table summarizes the key properties and research applications of the compounds discussed.

| Compound Name | CAS Number | Molecular Formula | Key Research Application |

| Citalopram | 59729-33-8 | C₂₀H₂₁FN₂O | Parent drug, subject of metabolism studies. wikipedia.org |

| Citalopram N-Oxide | 63284-72-0 | C₂₀H₂₁FN₂O₂ | Metabolite of citalopram formed via N-oxidation. |

| Citalopram-d6 | 1190003-26-9 | C₂₀H₁₅D₆FN₂O | Deuterated analog of citalopram used as an internal standard. synzeal.com |

| This compound | 1189652-54-7 | C₂₀H₁₅D₆FN₂O₂ | Labeled internal standard for the quantification of Citalopram N-Oxide. pharmaffiliates.com |

| Desmethylcitalopram | 62498-68-4 | C₁₉H₁₉FN₂O | Active metabolite of citalopram. drugbank.com |

| Didesmethylcitalopram | 62498-69-5 | C₁₈H₁₇FN₂O | Metabolite of citalopram. drugbank.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of Citalopram D6 N Oxide

Methodologies for Deuterated N-Oxide Synthesis

While various methods exist for deuteration, their applicability depends on the target position of the deuterium (B1214612) labels. For Citalopram-d6 N-Oxide, where the labeling is on the N-alkyl groups, direct deuteration of the parent molecule is not the preferred route. Instead, the synthesis relies on incorporating a deuterated building block. However, it is relevant to review modern deuteration techniques to understand the context of isotopic labeling.

Direct Hydrogen Isotope Exchange (HIE) involves the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H) atom on a substrate. These methods are often used for labeling C-H bonds at specific positions. For instance, HIE can be catalyzed by transition metals or strong bases. While powerful, these methods are generally employed to deuterate aromatic or heterocyclic rings and are not suitable for selectively labeling the N-methyl groups of citalopram (B1669093) without affecting other parts of the molecule.

Catalytic deuteration often employs transition metal catalysts, such as iridium or palladium, to activate C-H bonds and facilitate exchange with a deuterium source like deuterium gas (D₂) or heavy water (D₂O). These techniques have proven effective for the regioselective deuteration of various organic molecules, including N-heterocycle oxides. cdnsciencepub.com However, their application is typically directed at the core ring structures rather than the N-alkyl side chains of molecules like citalopram.

A notable recent development is the metal-free, selective ortho-deuteration of N-heterocyclic oxides. This method uses a base, such as potassium tert-butoxide (KOtBu), in a deuterated solvent like DMSO-d6. The N-oxide group activates the ortho-protons, making them acidic enough to be removed by the base, followed by quenching with a deuterium atom from the solvent. This approach is rapid and highly selective for the positions adjacent to the N-oxide group in heterocyclic systems. While this represents a state-of-the-art method for deuterating N-oxides, it is not applicable for the synthesis of this compound, as the deuteration is required on the side chain, not the aromatic ring system.

Catalytic Deuteration Techniques

Isotopic Incorporation and Labeling Specificity in this compound Preparation

The specific labeling pattern in this compound dictates a synthetic route based on the principle of "bottom-up" construction using isotopically labeled starting materials. The key is to introduce the N,N-di(methyl-d3)propyl side chain.

The most logical synthetic pathway involves three main stages:

Synthesis of a Deuterated Precursor: The synthesis begins with the preparation of deuterated dimethylamine (B145610), (CD₃)₂NH. This can be achieved through various methods, including the reduction of nitromethane (B149229) with a deuterium source or by using deuterated methylating agents. researchgate.net This d6-dimethylamine is the crucial building block that carries the isotopic label.

Introduction of the Labeled Side Chain: The synthesis of the citalopram core involves a key Grignard reaction. The N,N-di(methyl-d3)aminopropyl side chain is introduced by reacting a suitable phthalide (B148349) intermediate with the Grignard reagent derived from 3-chloro-N,N-di(methyl-d3)propylamine. nih.govpatsnap.com This ensures the specific and complete incorporation of the d6 label at the desired position.

N-Oxidation: Once Citalopram-d6 is synthesized, the final step is the oxidation of the tertiary amine on the side chain to form the N-oxide. This is typically achieved using a mild oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). drugbank.comvulcanchem.com This reaction is generally high-yielding and specific to the tertiary amine, leaving the rest of the molecule intact.

The table below outlines the key reaction steps and intermediates.

| Step | Reaction | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1 | Synthesis of Deuterated Amine | (CD₃)₂NH (d6-Dimethylamine) | Deuterated methylating agents |

| 2 | Grignard Reagent Formation | ClMg(CH₂)₃N(CD₃)₂ | Mg, 1-chloro-3-bromopropane, (CD₃)₂NH |

| 3 | Grignard Addition & Cyclization | Citalopram-d6 | 5-cyanophthalide, 4-fluorophenylmagnesium bromide, ClMg(CH₂)₃N(CD₃)₂ |

| 4 | N-Oxidation | This compound | Citalopram-d6, H₂O₂ or m-CPBA |

Preparation of this compound as a Labeled Research Standard

Deuterated compounds are ideal for use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com An internal standard is a compound added in a known amount to a sample to correct for variations during sample preparation and analysis. scioninstruments.com

This compound is prepared for this purpose due to several key properties:

Chemical Identity: It is chemically identical to the endogenous (unlabeled) Citalopram N-oxide, meaning it behaves the same way during sample extraction and chromatographic separation. researchgate.net

Mass Shift: The six deuterium atoms give it a mass-to-charge (m/z) ratio that is 6 units higher than the unlabeled metabolite. This mass difference allows a mass spectrometer to easily distinguish between the standard and the analyte of interest.

Non-Interference: Since it is not naturally present in biological samples, it does not interfere with the measurement of the endogenous compound.

The preparation of this compound as a research standard involves its synthesis at high chemical and isotopic purity, followed by accurate quantification. It is then supplied as a certified reference material for use in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving citalopram. clearsynth.comlcms.cz

Stereoselective Synthesis and Chiral Resolution of Deuterated Enantiomers

Citalopram possesses a single chiral center, and its therapeutic effects are primarily associated with the S-enantiomer (escitalopram). mdpi.com Consequently, the synthesis of enantiomerically pure deuterated standards, such as (S)-Citalopram-d6 N-Oxide, is often required.

Direct resolution of citalopram enantiomers is difficult. hoyngrokhmonegier.com Therefore, the established industrial method involves the resolution of a key racemic intermediate, the diol known as 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. hoyngrokhmonegier.comsciforum.net This same strategy is applied to the deuterated analog.

The process for obtaining an enantiomerically pure deuterated N-oxide is as follows:

Synthesis of Racemic d6-Diol: The racemic diol intermediate is synthesized using the d6-labeled Grignard reagent as described in section 2.2.

Diastereomeric Salt Crystallization: The racemic d6-diol is resolved by forming diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure form of di-p-toluoyltartaric acid. nih.govwipo.int Due to different physical properties, the diastereomeric salt of one enantiomer (e.g., the S-enantiomer) will crystallize preferentially from a suitable solvent, allowing for its separation.

Stereoselective Cyclization: The resolved, enantiomerically pure d6-diol is then treated with a reagent like methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to induce stereoselective ring closure, yielding the desired enantiomer, for instance, (S)-Citalopram-d6. nih.gov

N-Oxidation: The final step is the oxidation of the enantiopure (S)-Citalopram-d6 to (S)-Citalopram-d6 N-Oxide, as previously described.

This method ensures high enantiomeric purity for the final labeled standard, which is critical for stereoselective pharmacokinetic and metabolic studies. mdpi.com

Advanced Analytical Characterization and Quantification Methodologies

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of Citalopram-d6 N-Oxide, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides a robust platform for both qualitative and quantitative assessments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the trace analysis of citalopram (B1669093) and its metabolites, including the N-oxide form, in various biological matrices. nih.govresearchgate.netacs.org This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process on an analytical column. For instance, a Gemini® C18 column with a gradient of 0.1% formic acid in water and acetonitrile (B52724) can be utilized. researchgate.net Following chromatographic separation, the analyte is introduced into the mass spectrometer. The instrument is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For citalopram, a common transition monitored is m/z 325.3→109.0. researchgate.net The use of a heated electrospray ionization (HESI) source in positive ion mode is also common. thermofisher.com

The sensitivity of LC-MS/MS allows for the detection of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govacs.orgnih.gov For example, methods have been developed with a limit of quantitation (LOQ) as low as 0.2 ng/mL for citalopram in plasma. nih.gov The high throughput and robustness of modern LC-MS/MS systems, such as those coupled with ultrafast solid-phase extraction (SPE), enable the analysis of a large number of samples in a short time frame, with cycle times of less than 13 seconds per sample. lcms.cz

Application of Deuterated Standards in Quantitative Mass Spectrometry (MS)

Deuterated internal standards, such as this compound, are indispensable in quantitative mass spectrometry for correcting variations in sample preparation and instrument response. nih.govacs.org The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Citalopram-d6 has been effectively used as an internal standard in the quantification of citalopram and its metabolites in various sample types, including serum and plasma. lcms.czntnu.no For instance, in a method for analyzing SSRIs in human serum, Citalopram-d6 was added to the samples at a concentration of 100 ng/mL. lcms.cz The use of a deuterated standard helps to improve the accuracy and precision of the quantitative analysis by compensating for matrix effects and variations in ionization efficiency. acs.org

| Internal Standard | Analyte(s) | Matrix | Analytical Technique |

| Citalopram-d6 | Citalopram, N-desmethyl citalopram, Fluoxetine, Norfluoxetine, Sertraline, Paroxetine (B1678475) | Human Serum | SPE/MS/MS |

| S-citalopram-d6 | R/S-citalopram | Serum | UHPSFC-MS/MS |

| Citalopram-d4 | Citalopram | Mouse Brain Tissue | MALDI-MSI |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules and for confirming the position of isotopic labels. hyphadiscovery.com For this compound, NMR is crucial for verifying the integrity of the molecular structure and for confirming that the deuterium atoms are located at the intended positions within the molecule.

High-resolution NMR, often utilizing cryoprobe technology, can provide detailed structural information from very small amounts of material, as little as 10-30 μg. hyphadiscovery.com A standard dataset for structure elucidation typically includes one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com These experiments help to establish the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, further aiding in stereochemical assignments. hyphadiscovery.com For this compound, NMR would be used to confirm the presence and location of the six deuterium atoms on the N,N-dimethylpropylamino group.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of pharmaceutical compounds and for identifying and quantifying impurities. unil.chresearchgate.net For this compound, an HPLC method would be developed to separate it from its non-deuterated counterpart, other related substances, and potential degradation products.

A typical reversed-phase HPLC method might employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.net Detection is often performed using a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance, for instance, 239 nm for citalopram. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated to ensure its specificity, linearity, accuracy, and precision.

| Analyte | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) |

| Citalopram and metabolites | Chiracel OD | Not Specified | Fluorescence | 2-15 ng/mL |

| Citalopram and metabolites | Reversed-phase C18 | 40% acetonitrile: 60% aqueous tetramethylammonium (B1211777) perchlorate (B79767) (pH 1.9) | Fluorescence (Ex: 238 nm, Em: 300 nm) | 1.5-2.0 ng/mL |

Capillary Electrophoresis (CE) for Enantiomeric Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the enantiomeric separation of chiral compounds like citalopram and its metabolites. nih.govpharmgkb.org Since this compound is a chiral molecule, CE can be employed to separate its R- and S-enantiomers.

The separation is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used for this purpose. nih.govresearchgate.net For the enantioselective separation of citalopram and its metabolites, sulfated β-cyclodextrin has been used as a chiral selector in a phosphate (B84403) buffer at low pH. nih.gov The application of a voltage across the capillary drives the separation, with the enantiomers migrating at different velocities due to their differential interactions with the chiral selector. This technique has been successfully used for the chiral screening of citalopram and its metabolites, including the N-oxide form, in human urine. pharmgkb.org

| Analyte(s) | Chiral Selector | Background Electrolyte | Separation Time |

| Citalopram and its main metabolites | β-cyclodextrin sulfate | 35 mM phosphate buffer (pH 2.5) | < 6 min |

| Racemic Citalopram | β-cyclodextrin sulfate | 25 mM citrate (B86180) buffer (pH 5.5) | < 1.5 min |

| Citalopram and metabolites (including N-oxide) | Carboxymethyl-γ-cyclodextrin (CM-γ-CD) and Hydroxypropylmethylcellulose (HPMC) | 20 mM phosphate buffer (pH 5.0) | Not Specified |

Spectroscopic Analysis Methods (e.g., Fluorescence Spectroscopy)

The analytical characterization of this compound, a deuterated metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram, relies on sophisticated spectroscopic techniques. These methods are essential for both structural elucidation and sensitive quantification in complex biological matrices. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone for its analysis.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is widely employed for the detection of Citalopram and its metabolites. researchgate.net For the non-deuterated Citalopram N-oxide, electrospray ionization (ESI) in positive mode is common. researchgate.netmdpi.com In one method, the transition of m/z 341 to m/z 262 was used for monitoring Citalopram N-oxide. mdpi.com The use of deuterated standards, such as Citalopram-d6, is a standard practice to ensure accuracy in quantification by compensating for matrix effects and variations during sample preparation. nih.govacs.org While specific MS data for this compound is not extensively published, the principles of analysis are based on the known fragmentation patterns of Citalopram N-oxide. The mass shift resulting from the six deuterium atoms would be a key feature for its specific detection.

Fluorescence Spectroscopy: Fluorescence detection is a highly sensitive technique used in the analysis of Citalopram and its metabolites following chromatographic separation. researchgate.net While UV detection can be used, with Citalopram showing a maximum absorbance (λ max) at 240 nm in methanol, fluorescence offers lower detection limits. researchgate.net For instance, HPLC methods coupled with fluorescence detection have been developed for the enantiomeric separation of citalopram and its metabolites. researchgate.net The limits of quantitation for Citalopram N-oxide using fluorescence detection have been reported to be 0.050 micromol/l. researchgate.net The intrinsic fluorescence of the molecule allows for its detection without the need for derivatization, making it a valuable tool in bioanalytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural confirmation of reference standards, NMR provides detailed information about the chemical environment of atoms within the molecule. 13C NMR spectra are available for the non-deuterated Citalopram N-oxide. nih.gov For this compound, NMR would serve to confirm the position and incorporation of the deuterium labels.

| Spectroscopic Technique | Application for Citalopram N-Oxide Analysis | Key Findings / Parameters |

| LC-MS/MS | Quantification in biological matrices (e.g., plasma, blood). mdpi.comnih.gov | MRM Transition (non-deuterated): m/z 341 → 262. mdpi.com |

| Fluorescence Spectroscopy | Sensitive detection following HPLC separation. researchgate.netresearchgate.net | Limit of Quantitation (LOQ): 0.050 micromol/l. researchgate.net |

| UV Spectroscopy | Determination in pure form or pharmaceutical formulations. researchgate.net | Maximum Absorbance (λ max): 240 nm (in Methanol). researchgate.net |

| NMR Spectroscopy | Structural confirmation of reference standards. nih.gov | 13C NMR data available for structural elucidation. nih.gov |

Metabolic Pathways and Enzymatic Biotransformation Studies

Role of Cytochrome P450 Enzymes in N-Oxidation Processes

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast number of drugs, including citalopram (B1669093). pharmgkb.org Different CYP isoenzymes are responsible for catalyzing various metabolic reactions. The metabolism of citalopram to its demethylated metabolites involves multiple enzymes, including CYP2C19, CYP3A4, and to a lesser extent, CYP2D6. pharmgkb.orgnih.govuky.edu

Research has conclusively demonstrated that the N-oxidation of citalopram is mediated exclusively by a single enzyme: Cytochrome P450 2D6 (CYP2D6). pharmgkb.orgcapes.gov.brnih.govkarger.com While other enzymes participate in the demethylation steps, the formation of Citalopram N-Oxide is solely dependent on CYP2D6 activity. pharmgkb.orgcapes.gov.brnih.govkarger.com This specificity makes the N-oxidation pathway a direct indicator of CYP2D6 function in individuals taking citalopram. pharmgkb.orghmdb.ca

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning numerous genetic variations (alleles) exist within the population. nih.gov These polymorphisms can result in enzymes with varying levels of activity, leading to significant interindividual differences in drug metabolism. nih.gov Individuals can be categorized based on their CYP2D6 genotype as poor, intermediate, extensive (normal), or ultrarapid metabolizers.

Studies investigating the impact of these genetic variations on citalopram metabolism have found that the intrinsic clearance (Vmax/Km) of citalopram to its metabolites is significantly altered by different CYP2D6 alleles. nih.gov For the formation of Citalopram N-Oxide, the clearance values for various CYP2D6 variants ranged from 13% to 138% when compared to the wild-type enzyme (CYP2D6*1). nih.gov This indicates that individuals carrying certain genetic variants may produce significantly more or less Citalopram N-Oxide. While some studies suggest that adverse effects from citalopram are less influenced by CYP2D6 polymorphisms compared to other antidepressants, the combination of being a poor metabolizer for both CYP2D6 and CYP2C19 can lead to a significant increase in the drug's half-life. nih.govnih.gov

| Metabolizer Status | Genotype Example | Effect on CYP2D6 Activity | Impact on Citalopram N-Oxide Formation |

|---|---|---|---|

| Poor Metabolizer (PM) | Two no-function alleles (e.g., 4/4) | Significantly reduced or absent | Markedly decreased formation of Citalopram N-Oxide. nih.govpharmgkb.org |

| Intermediate Metabolizer (IM) | One normal and one no-function allele (e.g., 1/4) | Decreased | Reduced formation of Citalopram N-Oxide compared to extensive metabolizers. nih.gov |

| Extensive (Normal) Metabolizer (EM) | Two normal function alleles (e.g., 1/1) | Normal | Baseline formation of Citalopram N-Oxide. nih.govpharmgkb.org |

| Ultrarapid Metabolizer (UM) | Gene duplication of a functional allele | Increased | Potentially increased formation of Citalopram N-Oxide. nih.gov |

Investigation of CYP2D6-Mediated N-Oxidation

In Vitro Metabolic Investigations Using Biological Systems

To elucidate the specific enzymes and pathways involved in citalopram metabolism, researchers extensively use in vitro (laboratory-based) systems that model human metabolism.

A primary method for studying drug metabolism involves using human liver microsomes (HLM), which are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. capes.gov.brnih.gov Studies using HLM confirmed that citalopram undergoes N-demethylation and N-oxidation. pharmgkb.orgcapes.gov.brnih.gov

To pinpoint the exact enzymes responsible, researchers use recombinant enzymes, which are individual human CYP enzymes expressed in cell systems (like insect cells or yeast). nih.govkarger.comacs.org By incubating citalopram with a panel of these specific enzymes, it was confirmed that CYP2C19, CYP3A4, and CYP2D6 are all involved in the initial demethylation step. pharmgkb.orgcapes.gov.brkarger.com However, these experiments unequivocally showed that only recombinant CYP2D6 was capable of producing Citalopram N-Oxide. pharmgkb.orgcapes.gov.brnih.govkarger.com These studies also revealed that the metabolism is stereoselective, with a preference for the conversion of the biologically active S-enantiomer of citalopram. pharmgkb.orgkarger.com

| In Vitro System | Metabolic Pathway | Enzymes Implicated | Key Finding |

|---|---|---|---|

| Human Liver Microsomes (HLM) | N-Demethylation | CYP2C19, CYP3A4, CYP2D6 | Multiple enzymes contribute to the formation of demethylcitalopram. pharmgkb.orgcapes.gov.br |

| Human Liver Microsomes (HLM) | N-Oxidation | CYP2D6 | Confirmed the formation of Citalopram N-Oxide in a complex biological matrix. pharmgkb.orgcapes.gov.br |

| Recombinant cDNA-expressed Enzymes | N-Demethylation | CYP2C19, CYP3A4, CYP2D6 | Isolated and confirmed the role of each specific enzyme in demethylation. nih.govkarger.com |

| Recombinant cDNA-expressed Enzymes | N-Oxidation | CYP2D6 | Demonstrated that CYP2D6 is exclusively responsible for the formation of Citalopram N-Oxide. pharmgkb.orgcapes.gov.brnih.govkarger.com |

Beyond microsomes and recombinant enzymes, whole-cell systems are used to explore the broader cellular impact of drugs and their metabolism. Lymphoblastoid cell lines (LCLs), which are immortalized B-cells derived from patients, offer a model to study individual genetic differences in drug response. nih.gov

In studies using LCLs from patients documented as clinical responders or non-responders to citalopram, researchers analyzed changes in gene expression after incubation with the drug. nih.gov Pathway analysis revealed that in cells from clinical responders, citalopram primarily altered pathways related to neural function and neurotransmitter metabolism. nih.gov In contrast, cells from non-responders showed changes mainly in pathways related to cell adhesion and immune response. nih.gov Other cell-based assays using human embryonic stem cells (hESCs) undergoing neuronal differentiation have been used to identify genes dysregulated by citalopram exposure, revealing effects on metabolic and catabolic processes. nih.gov These cell-based approaches provide valuable insights into the complex downstream effects of citalopram that may be linked to its metabolic profile and therapeutic efficacy. nih.govnih.gov

Studies with Human Liver Microsomes and Recombinant Enzymes

Kinetic Isotope Effects (KIE) in Deuterated Drug Metabolism

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a subtle molecular modification that can induce profound changes in the metabolic fate of a drug. nih.gov This phenomenon is primarily governed by the Kinetic Isotope Effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org

The foundation of the KIE in deuterated drugs lies in the fundamental principles of chemical bonding and vibrational energy. The bond between a deuterium atom and a carbon atom (C-D) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. unam.mx This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond. portico.org Consequently, chemical reactions where the cleavage of this bond is the rate-determining step proceed more slowly for the deuterated compound. unam.mxportico.org

This effect is particularly relevant in the field of drug metabolism, as many biotransformation reactions, especially those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a critical step in the oxidation of a drug molecule. juniperpublishers.comnih.gov The magnitude of the change in reaction rate is expressed as the ratio of the rate constants (kH/kD). For the replacement of hydrogen with deuterium, this ratio can be substantial, with the rate of a reaction involving a C-H bond being typically 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org

Medicinal chemists have utilized the deuterium KIE as a strategy to intentionally slow the metabolism of drug candidates, a concept that has been explored since the 1960s. portico.orgnih.gov In the context of citalopram, metabolism occurs through several pathways, including N-demethylation and N-oxidation. medicines.org.au The formation of Citalopram N-Oxide is mediated by the enzyme CYP2D6, while N-demethylation is catalyzed by CYP2C19 and CYP3A4. hmdb.capharmgkb.org The compound Citalopram-d6 is isotopically labeled with deuterium on the two N-methyl groups. lgcstandards.com The cleavage of a C-H bond on these methyl groups is a rate-limiting step in N-demethylation. Therefore, the introduction of deuterium at these positions (creating C-D bonds) is expected to exhibit a significant KIE, thereby reducing the rate of N-demethylation.

Table 1: Illustrative Kinetic Isotope Effect on a Hypothetical Metabolic Reaction

| Parameter | Non-Deuterated Compound (C-H bond) | Deuterated Compound (C-D bond) |

| Bond Energy | Lower | Higher |

| Reaction Rate Constant | kH | kD |

| Rate of Metabolism | Faster | Slower |

| KIE (kH/kD) | - | Typically 6-10 |

Impact of Deuteration on Metabolic Stability and Altered Metabolic Fate

This concept can be applied directly to Citalopram-d6. The parent compound, citalopram, is metabolized via two primary oxidative routes:

N-demethylation: Removal of one or both methyl groups to form desmethylcitalopram (B1219260) and didesmethylcitalopram, respectively. This is a major pathway catalyzed by CYP2C19 and CYP3A4. pharmgkb.orgresearchgate.net

N-oxidation: Oxidation of the tertiary amine to form Citalopram N-Oxide, a reaction mediated by CYP2D6. hmdb.capharmgkb.org

In Citalopram-d6, the deuterium atoms are located on the N-methyl groups, the precise site of N-demethylation. lgcstandards.com The KIE resulting from these C-D bonds is expected to significantly decrease the rate of the N-demethylation pathway. As a result, a larger proportion of the parent Citalopram-d6 molecule becomes available for metabolism by alternative routes. This shunts the metabolism towards the N-oxidation pathway catalyzed by CYP2D6. Consequently, one can predict an altered metabolite ratio, with a relative increase in the formation of Citalopram-d6 N-Oxide and a corresponding decrease in the formation of deuterated desmethylcitalopram metabolites compared to the metabolism of non-deuterated citalopram. osti.gov This redirection of metabolic pathways is a key example of how precision deuteration can be used to control a drug's metabolic fate. nih.gov

Table 2: Predicted Metabolic Switching in Citalopram-d6

| Compound | Primary Metabolic Pathway | Key Enzymes | Predicted Effect of Deuteration | Resulting Metabolite Profile |

| Citalopram | N-demethylation | CYP2C19, CYP3A4 | N/A | Balanced formation of N-demethylated metabolites and Citalopram N-Oxide. |

| Citalopram-d6 | N-demethylation | CYP2C19, CYP3A4 | Rate decreased due to KIE. | Metabolic pathway shifts towards N-oxidation. |

| Citalopram-d6 | N-oxidation | CYP2D6 | Rate becomes more prominent due to shunting. | Increased relative formation of this compound; decreased formation of deuterated demethylated metabolites. |

Research Applications in Pharmacokinetic and Pharmacodynamic Investigations

Application of Citalopram-d6 N-Oxide as a Metabolic Tracer

The primary application of this compound is as a metabolic tracer or internal standard in quantitative bioanalytical methods. medchemexpress.com When researchers analyze biological samples like plasma or tissue, they add a known quantity of the deuterated standard. acs.org During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated compound co-elutes with the natural, non-labeled Citalopram (B1669093) N-oxide metabolite. Because they are chemically identical, they experience the same conditions during sample preparation and analysis. By comparing the signal intensity of the known standard (this compound) to the unknown amount of the metabolite produced in the body, scientists can achieve highly accurate and precise quantification. acs.orgresearchgate.net This is crucial for building accurate pharmacokinetic profiles.

Tracing Metabolic Fates and Elucidating Clearance Pathways in Preclinical Models

Citalopram undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites, including demethylcitalopram (DCT), didemethylcitalopram (B1207907) (DDCT), and Citalopram N-oxide. fda.govfda.gov Studies using human liver microsomes have shown that the formation of Citalopram N-oxide is exclusively mediated by the enzyme CYP2D6. nih.gov

The use of deuterated standards is instrumental in these in vitro and in vivo preclinical studies. For instance, in studies with animal models (e.g., rats or mice), a deuterated version of the parent drug (like Citalopram-d6) can be administered. acs.org Subsequent analysis of biological samples can then track the appearance of various deuterated metabolites, including this compound. This allows researchers to map the metabolic pathways and determine the rate and extent of formation for each metabolite. scripps.edu This process helps to elucidate the primary clearance pathways—the routes by which the drug is eliminated from the body. For citalopram, metabolism is the main route of clearance, with only a fraction being excreted unchanged in the urine. drugbank.comnih.gov

Table 1: Key Cytochrome P450 Enzymes in Citalopram Metabolism

| Metabolite | Primary Forming Enzyme(s) |

|---|---|

| Demethylcitalopram (DCT) | CYP2C19, CYP3A4 fda.govnih.gov |

| Didemethylcitalopram (DDCT) | CYP2D6 nih.gov |

| Citalopram N-Oxide | CYP2D6 nih.gov |

Investigation of Metabolite Contribution to Overall Drug Disposition and Systemic Exposure

While Citalopram N-oxide is considered an inactive metabolite, understanding its concentration relative to the parent drug and other active metabolites is vital for a complete picture of drug disposition. medicines.org.aumedsinfo.com.aumdpi.com At steady state in humans, the plasma concentrations of the active metabolites DCT and DDCT are about half and one-tenth that of the parent drug, respectively. fda.gov

Understanding Drug-Drug Interaction Mechanisms through Metabolic Perturbation Studies

A significant area of pharmacokinetic research is the study of drug-drug interactions (DDIs). Citalopram's metabolism is dependent on several CYP enzymes that are also responsible for metabolizing many other drugs. medsafe.govt.nz For example, potent inhibitors of CYP2D6 or CYP2C19 can alter the plasma concentrations of citalopram and its metabolites. medsinfo.com.aupharmgkb.org

Deuterated tracers are essential in studies designed to probe these interactions. In a typical in vitro study, liver microsomes might be incubated with citalopram and a potential inhibitor. This compound would be used as an internal standard to precisely measure the formation of Citalopram N-oxide. A decrease in the formation of this metabolite in the presence of the other drug would indicate inhibition of the CYP2D6 pathway. nih.gov For example, co-administration of citalopram with a potent CYP2D6 inhibitor like paroxetine (B1678475) would be expected to reduce the formation of Citalopram N-oxide. Such studies are critical for predicting how co-administering other medications might affect citalopram's metabolism and safety. researchgate.net

Preclinical Pharmacokinetic Modeling and Simulation Utilizing Deuterated Metabolites

The data gathered from studies using deuterated compounds are foundational for developing pharmacokinetic (PK) models. These mathematical models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov Accurate quantification of metabolites like Citalopram N-oxide, enabled by standards such as its d6 variant, provides crucial parameters for these models.

For example, a population PK model might be built using data from preclinical studies in rats to describe the complex, non-linear pharmacokinetics of citalopram. researchgate.net The model would include compartments for the parent drug and its key metabolites. The rate of formation of Citalopram N-oxide, determined using tracer data, would be a key input parameter. These models can then be used to simulate different scenarios, predict drug concentrations in various patient populations (e.g., poor vs. extensive metabolizers of CYP2D6), and support dosing recommendations. juniperpublishers.comsemanticscholar.org The precision afforded by stable isotope-labeled standards enhances the predictive power and reliability of these essential simulations. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Citalopram | - |

| Demethylcitalopram | DCT |

| Didemethylcitalopram | DDCT |

| Paroxetine | - |

Role As a Reference Standard and Impurity in Pharmaceutical Development

Characterization as an Analytical Reference Standard

Citalopram-d6 N-Oxide is a stable isotope-labeled (SIL) version of Citalopram (B1669093) N-Oxide, a known human metabolite and degradation product of citalopram. medchemexpress.comscbt.com The incorporation of six deuterium (B1214612) atoms (d6) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques. medchemexpress.comacs.org

Use in Analytical Method Development and Validation for Citalopram and its Metabolites

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science. This compound, along with other deuterated analogues like Citalopram-d6, plays a pivotal role as an internal standard in the validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). cuny.edu

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. bujnochem.comacanthusresearch.com Because SIL internal standards like Citalopram-d6 have nearly identical chemical and physical properties to the analyte of interest (in this case, Citalopram N-Oxide and citalopram itself), they co-elute and experience similar ionization effects in the mass spectrometer. bujnochem.comacanthusresearch.com This allows for highly accurate and precise quantification of the target compounds in complex matrices such as plasma or serum. cuny.edulongdom.orgfabad.org.tr

A study validating a quantitative MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) method for citalopram in brain tissue utilized Citalopram-d6 as an internal standard. acs.org The validation process involved creating standard solutions and quality control (QC) samples at various concentrations to establish linearity, accuracy, and precision. acs.org

| Parameter | Concentration Level | Description |

| Calibration Standards | 2.5, 5.0, 7.5, 10.0, 15.0, 20.0 µM | Used to generate a standard curve for quantifying the analyte. acs.org |

| Internal Standard | 5.0 µM | Citalopram-d6 solution used for normalization of the analytical signal. acs.org |

| Quality Control (QC) Samples | Low (3.75 µM), Medium (8.75 µM), High (17.5 µM) | Samples with known concentrations used to assess the accuracy and precision of the method during validation and routine analysis. acs.org |

| Lower Limit of Quantitation (LLOQ) | 2.0 µM | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. acs.org |

This interactive table summarizes the concentrations of standard and control solutions used in a validation study employing a deuterated citalopram internal standard. acs.org

The use of this compound as an internal standard ensures that analytical methods for citalopram and its metabolites are validated according to stringent regulatory guidelines, demonstrating specificity, linearity, accuracy, and precision. researchgate.netresearchgate.net

Quality Control Applications in Pharmaceutical Manufacturing

In the highly regulated environment of pharmaceutical manufacturing, quality control (QC) is paramount. This compound serves as a reference standard in QC laboratories for several critical applications. synzeal.com It is used to confirm the identity and purity of citalopram active pharmaceutical ingredient (API) and finished drug products. nih.gov

By using a well-characterized reference standard, analysts can confidently identify and quantify not only the parent drug but also related substances, including the N-oxide metabolite, ensuring that each batch of citalopram meets the required quality specifications before release. synzeal.com These reference standards are themselves subject to rigorous quality control, often supplied with a comprehensive Certificate of Analysis detailing their characterization and purity. synzeal.com

Impurity Profiling and Specification Setting for Related Substances

Impurities in drug products can arise from the manufacturing process or from the degradation of the drug substance over time. nih.gov Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits to ensure patient safety. usp.orgeuropa.eu

Detection and Quantification of Process-Related Impurities

Citalopram N-Oxide is recognized as a process-related impurity and a metabolite of citalopram. nih.govvulcanchem.com In pharmacopeias, it is listed as "Citalopram Related Compound E" or "Escitalopram EP Impurity H". lgcstandards.com The presence and quantity of this and other impurities must be carefully monitored.

Analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are developed to separate citalopram from its potential impurities. researchgate.netnih.gov The availability of pure Citalopram N-Oxide as a reference standard is essential for the accurate quantification of this specific impurity in batches of the bulk drug.

Assessment of Degradation Pathways and Products

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products that may form under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. nih.goveuropa.eu These studies help to understand the stability of the drug molecule and establish appropriate storage conditions and shelf-life.

Citalopram N-Oxide has been identified as a degradation product formed under photolytic (light) and oxidative conditions. Understanding the pathways that lead to its formation is crucial for developing stable drug formulations and packaging. vulcanchem.com By using this compound as a standard in these studies, researchers can accurately track the formation of the N-oxide degradant, contributing to a comprehensive understanding of citalopram's stability profile. vulcanchem.com

Regulatory Considerations and the Use of Certified Reference Materials

Pharmaceutical development and manufacturing are governed by strict regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). cuny.eduusp.orgeuropa.eu These guidelines set thresholds for the reporting, identification, and qualification of impurities. usp.orgeuropa.eu

For instance, the European Pharmacopoeia specifies a limit for Escitalopram Impurity H (Citalopram N-Oxide) at not more than 0.15% in the drug formulation. To meet these stringent regulatory requirements, the use of Certified Reference Materials (CRMs) is indispensable.

Environmental Fate and Degradation Pathways

Environmental Presence and Status as an Emerging Pharmaceutical Contaminant

Pharmaceuticals are increasingly recognized as emerging environmental pollutants due to their continuous release into the environment from sources like wastewater treatment plant (WWTP) effluents and the land application of biosolids. acs.orgmdpi.comsci-hub.se Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is frequently detected in aquatic environments, including wastewater effluent, surface water, and groundwater. researchgate.netmdpi.com Conventional WWTPs are often not equipped to completely remove pharmaceuticals, leading to their discharge into receiving waters. mdpi.commdpi.com

The incomplete breakdown of citalopram in the human body results in the excretion of the parent compound and its metabolites, which then enter the wastewater system. mdpi.com Citalopram N-oxide, a major metabolite, is consequently found in the environment. Its presence is a direct result of the high consumption of citalopram and the inability of current wastewater treatment technologies to fully eliminate these compounds. csic.es The continuous input and persistence of these compounds have established them as contaminants of emerging concern. acs.orgsci-hub.se

Chemical Oxidation Processes in Aquatic Environments

Chemical oxidation is a key process affecting the fate of citalopram and its metabolites in aquatic environments, particularly during water treatment. Advanced oxidation processes (AOPs) are employed to break down these persistent compounds. researchgate.netmdpi.com

Studies have shown that ozonation, chlorine dioxide, UV irradiation, and Fenton oxidation are effective in degrading citalopram. researchgate.netmdpi.com During these processes, Citalopram N-oxide is one of the identified transformation products. researchgate.net For instance, ozonation has been reported to achieve significant degradation of citalopram, with Citalopram N-oxide being among the byproducts. Similarly, UV irradiation and Fenton's reagent also lead to high removal rates of the parent compound, with the formation of various transformation products. The reactivity of citalopram with disinfectants like sodium hypochlorite (B82951) and chlorine dioxide is high, further indicating the importance of chemical oxidation in its environmental transformation. mdpi.comresearchgate.netnih.gov

| Treatment Method | Citalopram Degradation Efficiency | Reference |

| Ozonation (3 mg/L O₃, 30 minutes) | 80% | |

| UV Irradiation (254 nm, 5 minutes) | 85% | |

| Fenton's Reagent (14 mg/L Fe²⁺, 30 minutes) | 90% |

Formation of Nitrosamines from Citalopram and Related Metabolites During Environmental Reactions

A significant concern regarding the environmental fate of citalopram and its metabolites is the potential for the formation of N-nitrosamines, which are classified as probable human carcinogens. tandfonline.comacs.org Citalopram contains a dimethylamine (B145610) (DMA) functional group, which is a known precursor to N-nitrosodimethylamine (NDMA). mdpi.com

Research has demonstrated that the oxidation of citalopram with sodium hypochlorite and chlorine dioxide can lead to the formation of NDMA. mdpi.comresearchgate.netnih.gov The formation of NDMA during these chlorination processes occurs in two distinct stages. researchgate.netnih.gov Notably, the use of sodium hypochlorite, while effective for citalopram removal, results in higher NDMA formation compared to chlorine dioxide. researchgate.netnih.gov The presence of citalopram in actual water matrices, such as secondary effluent from wastewater treatment, enhances the generation of NDMA. researchgate.netnih.gov Dimethylamine, an intermediate in the degradation of citalopram, contributes to this NDMA formation, although other pathways may also be involved. acs.orgnih.gov

Mechanisms of Environmental Biotransformation and Chemical Degradation of Citalopram N-Oxide

Citalopram N-oxide is not only formed through chemical oxidation but is also a product of the biotransformation of citalopram. In activated sludge, which is a key component of biological wastewater treatment, the primary biotransformation pathways for citalopram include N-demethylation, N-oxidation, nitrile hydrolysis, and oxidation. researchgate.net

Citalopram N-oxide has been identified as a major transformation product in biodegradation experiments using activated sludge. csic.es Its concentration has been observed to peak and then decline, indicating that it undergoes further transformation. csic.es The biotransformation of citalopram can be influenced by environmental conditions. For example, the presence of a simple carbon source like acetate (B1210297) can stimulate the metabolic activity of microorganisms in a moving bed biofilm reactor (MBBR), leading to an increased transformation rate of citalopram and favoring the N-oxidation pathway. researchgate.net Conversely, complex substrates found in raw wastewater can inhibit the degradation of citalopram. researchgate.net

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings?

- Answer :

- Introduction : Contrast your work with prior studies on non-deuterated N-oxides, emphasizing isotopic labeling’s role in improving detection limits.

- Discussion : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the significance of methodological advancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.